3-Methoxyflavone

Multidrug Resistance ABC Transporter BCRP

3-Methoxyflavone (CAS 7245-02-5) is a synthetic O-methylated flavonoid belonging to the flavone class, characterized by a methoxy group at the C-3 position of the 2-phenylchromen-4-one core. This substitution distinguishes it from the more common 3-hydroxyflavones (flavonols) and imparts distinct physicochemical properties, including a higher melting point (114-115 °C) and increased lipophilicity compared to its hydroxylated counterparts.

Molecular Formula C16H12O3
Molecular Weight 252.26 g/mol
CAS No. 7245-02-5
Cat. No. B191855
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Methoxyflavone
CAS7245-02-5
Synonyms3-methoxyflavone
Molecular FormulaC16H12O3
Molecular Weight252.26 g/mol
Structural Identifiers
SMILESCOC1=C(OC2=CC=CC=C2C1=O)C3=CC=CC=C3
InChIInChI=1S/C16H12O3/c1-18-16-14(17)12-9-5-6-10-13(12)19-15(16)11-7-3-2-4-8-11/h2-10H,1H3
InChIKeyZAIANDVQAMEDFL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes20 mg / 50 mg / 100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Methoxyflavone (CAS 7245-02-5): A 3-O-Methylated Flavone Scaffold for Defined ABCG2/BCRP Transporter Studies and Antiviral SAR


3-Methoxyflavone (CAS 7245-02-5) is a synthetic O-methylated flavonoid belonging to the flavone class, characterized by a methoxy group at the C-3 position of the 2-phenylchromen-4-one core . This substitution distinguishes it from the more common 3-hydroxyflavones (flavonols) and imparts distinct physicochemical properties, including a higher melting point (114-115 °C) and increased lipophilicity compared to its hydroxylated counterparts . The compound serves as a critical tool compound for investigating structure-activity relationships (SAR) in medicinal chemistry and for studying the function of ATP-binding cassette (ABC) transporters, particularly ABCG2 (Breast Cancer Resistance Protein, BCRP) .

Why 3-Hydroxyflavone or Other Methoxyflavone Isomers Cannot Substitute for 3-Methoxyflavone in Transporter and Conformational Studies


Generic substitution of 3-Methoxyflavone with close analogs like 3-hydroxyflavone or positional isomers (e.g., 4'-methoxyflavone) is not scientifically valid due to profound differences in molecular conformation and biological target interaction. O-methylation at the C-3 position eliminates hydrogen-bond donation and alters the rotational freedom of the B-ring relative to the chromone core, leading to a fundamentally different conformational profile [1]. This structural rigidity translates into divergent biological activities: 3-O-methylation abrogates the antioxidant activity characteristic of flavonols [2] while conversely enhancing antiviral activity against rhinovirus and modulating the compound's role as either an inhibitor or a substrate for the ABCG2 efflux transporter [3]. The following evidence quantifies these critical, position-dependent differences.

Quantitative Differentiation: 3-Methoxyflavone vs. Closest Analogs in Key Assays


ABCG2/BCRP Transporter Inhibition: Potent Efflux Blockade vs. 3-Hydroxyflavone's Inactivity

In direct functional assays of human Breast Cancer Resistance Protein (BCRP/ABCG2), 3-Methoxyflavone demonstrates potent inhibition of efflux activity, a property largely absent in the unsubstituted flavone backbone and significantly diminished in the 3-hydroxy analog. This is a critical differentiator for research on multidrug resistance (MDR) reversal. The compound inhibits the efflux of BCRP-specific fluorescent substrates in MDCK2 cells with sub-micromolar IC50 values, directly quantifying its functional interaction with the transporter .

Multidrug Resistance ABC Transporter BCRP ABCG2 Efflux Pump Inhibition

Antiviral Selectivity: 3-Methoxy Enhances Anti-Rhinovirus Activity, While 3-Hydroxy Favors Anti-Poliovirus Activity

Structure-activity relationship (SAR) studies on flavone derivatives reveal a functional dichotomy at the C-3 position that directly dictates antiviral spectrum. A direct comparison of 3-substituted flavones shows that the presence of a 3-methoxy group enhances activity against rhinovirus, whereas the presence of a 3-hydroxy group enhances activity against poliovirus [1]. This bifurcation means that 3-Methoxyflavone and 3-Hydroxyflavone are not interchangeable in antiviral screening campaigns targeting specific picornaviruses.

Antiviral Picornavirus Rhinovirus Structure-Activity Relationship SAR

Molecular Conformation: 3-Methoxyflavone Exhibits a More Rigid and Planar Structure Compared to the Conformationally Mobile 3-Hydroxyflavone

Computational and spectroscopic studies demonstrate a fundamental difference in molecular flexibility. In 3-hydroxyflavone (3OHF), X-ray diffraction and semiempirical calculations reveal a major rotation of the B-ring relative to the chromone core. This rotation is not observed in 3-methoxyflavone (3OMeF); instead, the methoxy group orientation changes with the physical state [1]. Raman spectroscopy confirms this, showing that the 3OMeF spectrum is less perturbed by changes in physical state (only two small frequency shifts observed) compared to 3OHF, indicating a more constrained conformational space [1].

Computational Chemistry Molecular Conformation Vibrational Spectroscopy SAR Drug Design

Antioxidant Activity: 3-Methoxyflavone Scaffold Exhibits Drastically Reduced Radical Scavenging Compared to 3-Hydroxyflavone (Flavonol) Analogs

The 3-O-methylation event has a profound negative impact on direct antioxidant activity. A direct comparison of 3-methoxyflavones against flavonols reveals a significant reduction in radical scavenging potential. Specifically, methylation of the 3-OH position in kaempferol derivatives further reduced antioxidant activity, with 3-methoxyflavone derivatives consistently showing lower efficacy than their flavonol counterparts in DPPH radical scavenging assays [1].

Antioxidant Radical Scavenging Flavonoid Structure-Activity Relationship DPPH Assay

Defined Scientific Applications for 3-Methoxyflavone (CAS 7245-02-5) Based on Quantified Differentiation


ABCG2/BCRP Transporter Assays: A Functional Inhibitor for Multidrug Resistance (MDR) Reversal Studies

3-Methoxyflavone is an essential tool compound for in vitro pharmacology studies focused on ATP-binding cassette (ABC) transporters, specifically ABCG2 (BCRP). Its proven sub-micromolar IC50 for inhibiting BCRP-mediated efflux of substrates like pheophorbide-A makes it suitable for use as a positive control inhibitor in accumulation assays. Unlike 3-hydroxyflavone, which lacks this inhibitory activity [1], 3-Methoxyflavone can reliably block BCRP function, allowing researchers to assess the transporter's contribution to drug resistance in cancer cell lines and to screen for novel substrates or inhibitors. It is also used to characterize the substrate/inhibitor dichotomy of flavonoid-transporter interactions via ATPase activity assays [2].

Antiviral Screening: A Specific Scaffold for Structure-Activity Relationship (SAR) Studies on Rhinovirus

In antiviral drug discovery programs targeting picornaviruses, 3-Methoxyflavone serves as a key starting scaffold for synthesizing derivatives with anti-rhinovirus activity. SAR studies have established that a 3-methoxy substituent is critical for enhancing activity against rhinovirus, whereas a 3-hydroxy substituent shifts selectivity toward poliovirus [3]. Therefore, 3-Methoxyflavone is the correct chemical core for libraries aimed at identifying novel rhinovirus 3C protease inhibitors or capsid-binding agents, and it is not interchangeable with 3-hydroxyflavone in these specific antiviral screens [4].

Conformational Analysis and Computational Chemistry: A Rigid Flavone Model Compound for Docking and Molecular Dynamics

Due to its restricted B-ring rotation compared to 3-hydroxyflavone, 3-Methoxyflavone is a superior model compound for computational studies where a more planar, conformationally constrained flavone scaffold is desired [5]. It is used in molecular docking simulations to predict binding poses to targets like estrogen receptor alpha (ER-α) and epidermal growth factor receptor (EGFR) [6], and in molecular dynamics simulations to study ligand-protein complex stability. Its well-defined geometry, confirmed by X-ray crystallography and vibrational spectroscopy, provides a more predictable starting point for in silico screening than the flexible 3-hydroxyflavone, reducing false-positive docking results due to unrealistic conformations.

Negative Control in Antioxidant Bioassays and Metabolic Stability Reference

3-Methoxyflavone is procured as a negative control or baseline reference in antioxidant assays where the activity of hydroxylated flavonoids (flavonols) is being measured. Its significantly reduced DPPH radical scavenging capacity compared to quercetin and other flavonols [7] allows it to serve as a benchmark for minimal antioxidant activity. Furthermore, as a member of the fully methylated flavone class, it represents a compound with generally higher metabolic stability relative to its hydroxylated counterparts [8], making it a useful reference in studies of flavonoid oxidative metabolism by cytochrome P450 enzymes, particularly CYP1A1 and CYP1A2.

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